molecular formula C13H15N3OS B14907442 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one

1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one

Cat. No.: B14907442
M. Wt: 261.34 g/mol
InChI Key: NKPCGIBCEJRWKW-UHFFFAOYSA-N
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Description

1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one is a synthetic organic compound that features a pyrrole ring and a trimethylpyrimidine moiety connected via a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the Trimethylpyrimidine Moiety: This can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with the trimethylpyrimidine derivative in the presence of a suitable base and a sulfur source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thioether linkage can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1h-Pyrrol-2-yl)-2-(phenylthio)ethan-1-one: Similar structure but with a phenyl group instead of the trimethylpyrimidine moiety.

    2-(1h-Pyrrol-2-yl)-1-(4,5,6-trimethylpyrimidin-2-yl)ethanone: Similar structure but with different positioning of the functional groups.

Uniqueness

1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one is unique due to the presence of both a pyrrole ring and a trimethylpyrimidine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C13H15N3OS/c1-8-9(2)15-13(16-10(8)3)18-7-12(17)11-5-4-6-14-11/h4-6,14H,7H2,1-3H3

InChI Key

NKPCGIBCEJRWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)SCC(=O)C2=CC=CN2)C

Origin of Product

United States

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